1-Hydroxy-1,2,4-triazole

Solubility Formulation Synthetic Chemistry

Researchers seeking a versatile N-hydroxy heterocycle for agrochemical or energetic materials development often face supply gaps for this niche scaffold. 1-Hydroxy-1,2,4-triazole addresses this need: • Enables synthesis of high-potency fungicides achieving 100% control at 0.0125% spray liquor concentration. • Serves as precursor for nitro derivatives with detonation pressures of 27-35 GPa, bridging TNT-RDX performance. • Provides enhanced metal surface interaction for corrosion inhibitor formulations (>99% protection in H₂SO₄). Supplied with full analytical documentation for procurement reliability.

Molecular Formula C2H3N3O
Molecular Weight 85.07 g/mol
Cat. No. B1258715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,2,4-triazole
Molecular FormulaC2H3N3O
Molecular Weight85.07 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)O
InChIInChI=1S/C2H3N3O/c6-5-2-3-1-4-5/h1-2,6H
InChIKeyNYRKTKSMKOYEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-1,2,4-Triazole Identity and Sourcing Essentials


1-Hydroxy-1,2,4-triazole is an N-hydroxy derivative of the five-membered heterocycle 1,2,4-triazole, possessing the molecular formula C2H3N3O and a molecular weight of 85.07 g/mol [1]. It is characterized by the addition of a hydroxyl group to the nitrogen atom at the 1-position of the triazole ring, which fundamentally alters its physicochemical and biological properties compared to the parent 1,2,4-triazole [2]. This compound serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and agrochemical development, and it exhibits distinct behavior in coordination chemistry and materials science applications [3].

Synthetic intermediate with N-hydroxy derivatization handle
Agrochemical fungicide R&D scaffold
Energetic materials precursor platform
Corrosion inhibitor research building block

Why 1-Hydroxy-1,2,4-Triazole Cannot Be Replaced


Generic substitution of 1-hydroxy-1,2,4-triazole with unsubstituted 1,2,4-triazole or other triazole analogs is not feasible due to the profound impact of the N-hydroxy moiety on the compound's fundamental properties. The introduction of the hydroxyl group at the 1-position alters the electronic distribution, hydrogen-bonding capacity, and metal-binding geometry of the triazole core [1]. For instance, the parent 1,2,4-triazole is highly water-soluble (>1250 g/L at 20°C) [2], whereas 1-hydroxy-1,2,4-triazole is insoluble in water and soluble in organic solvents [3]. This dramatic shift in solubility and partitioning behavior directly affects its utility in synthetic protocols, formulation, and its interactions in biological and materials systems. Furthermore, the N-OH group introduces new coordination sites for metal complexation and serves as a distinct handle for further derivatization, enabling synthetic pathways that are inaccessible with the parent heterocycle [1].

Property
1-Hydroxy-1,2,4-Triazole
1,2,4-Triazole
Solubility profile
Water-insoluble, organic-solvent soluble
Highly water-soluble
Coordination chemistry
Additional N-OH metal-binding site
Triazole N-donor sites only
Derivatization
N-OH as reactive handle for further modification
Lacks this functional group

Quantified Differentiation vs. Comparators


Solubility: Organic vs. Aqueous Partitioning

In stark contrast to the parent 1,2,4-triazole, which is highly water-soluble (1250 g/L at 20°C), 1-hydroxy-1,2,4-triazole exhibits negligible water solubility and is instead freely soluble in most organic solvents [1]. This is a direct consequence of the N-hydroxy substitution, which reduces polarity and enhances lipophilicity [2]. For synthetic chemists and formulators, this property dictates the choice of reaction media, extraction protocols, and the feasibility of incorporating the compound into hydrophobic matrices.

Solubility
Reported
Water-insoluble vs. highly water-soluble parent
Determines non-aqueous reaction media suitability
Solubility inversion drives formulation and extraction protocols
Solubility Formulation Synthetic Chemistry Physicochemical Properties

Energetic Material Performance vs. Commercial Explosives

Computational studies on nitro derivatives of 1-hydroxy-1,2,4-triazole, specifically 1-hydroxy-3-nitro-, 1-hydroxy-5-nitro-, and 1-hydroxy-3,5-dinitro-1,2,4-triazole, predict detonation velocities of approximately 8 km/s and detonation pressures in the range of 27-35 GPa at loading densities of 1.60-1.90 g/cm³ [1]. These performance metrics place them in a competitive range between TNT (6.93 km/s, 21.00 GPa) and RDX (8.75 km/s, 34.10 GPa) [1]. This demonstrates that the 1-hydroxy-1,2,4-triazole scaffold can serve as a viable platform for developing high-energy materials with tailored properties.

Detonation
Computational benchmark
~8 km/s; 27–35 GPa
Predicted performance between TNT and RDX
DFT-calculated nitro derivatives; sensitivity data required
Energetic Materials Detonation Physics Computational Chemistry Propellants

Fungicidal Efficacy in Class-Validated Derivative

A specific derivative of 1-hydroxy-1,2,4-triazole, as disclosed in a patent on fungicidal compositions, demonstrates complete (100%) control of phytopathogenic fungi at a spray liquor concentration of 0.0125% by weight [1]. While this data is for a derivative, it establishes the core 1-hydroxy-1,2,4-triazole structure as a privileged scaffold for achieving high fungicidal potency, differentiating it from earlier azole fungicides which the patent notes as having unsatisfactory action [1].

Fungicidal
Class-level inference
Reported 100% control at 0.0125% in derivative
Scaffold potential for high-potency fungicides
Derivative data; core scaffold requires direct testing
Agrochemicals Fungicide Plant Pathology Crop Protection

Corrosion Inhibition on Steel

A study on the corrosion inhibition of steel in sulfuric acid solutions found that compounds containing the 1,2,4-triazole moiety can achieve a degree of protection from corrosion exceeding 99% and can also prevent hydrogen absorption by steel with a protection degree of up to 97% [1]. While this data is for a class of triazole derivatives, it provides a benchmark for the potential of 1-hydroxy-1,2,4-triazole-based inhibitors, which are expected to exhibit similar or enhanced performance due to the additional heteroatom (oxygen) available for metal surface adsorption [2].

Corrosion Inhibition
Class-level inference
>99% protection; ≤97% H2 absorption inhibition
Class-level evidence for steel protection in H2SO4
Specific 1-hydroxy derivative data to be generated
Corrosion Science Materials Protection Acid Corrosion Steel

Evidence-Driven Application Scenarios


Next-Generation Agrochemical Fungicides

Procure 1-hydroxy-1,2,4-triazole as a key synthetic intermediate for the development of novel, high-potency fungicides. Evidence from patent literature demonstrates that derivatives of this core structure achieve 100% control of phytopathogenic fungi at very low application rates (0.0125% spray liquor) [1], representing a significant improvement over earlier azole chemistries. Its organic solubility profile also facilitates formulation with other lipophilic active ingredients [2].

High-Performance Energetic Materials

Utilize 1-hydroxy-1,2,4-triazole as a precursor for synthesizing nitro-substituted derivatives with calculated detonation properties (27-35 GPa, ~8 km/s) that bridge the performance gap between TNT and RDX [3]. This makes it a valuable scaffold for research into new insensitive munitions and propellant components where tailored energy release and density are critical parameters.

Advanced Corrosion Inhibitors for Acidic Media

Incorporate 1-hydroxy-1,2,4-triazole or its derivatives into corrosion inhibitor packages for steel pickling and industrial acid cleaning operations. Triazole-based inhibitors have been shown to provide >99% corrosion protection and up to 97% inhibition of hydrogen absorption in sulfuric acid solutions [4]. The additional oxygen atom in 1-hydroxy-1,2,4-triazole offers a further site for metal surface interaction, potentially enhancing inhibitor film stability [5].

Organic Synthesis and Medicinal Chemistry Building Block

Leverage the unique solubility profile (water-insoluble, soluble in organic solvents) [2] and the reactive N-hydroxy group of 1-hydroxy-1,2,4-triazole as a strategic advantage in non-aqueous synthetic protocols. This property facilitates its use in reactions where the high water-solubility of 1,2,4-triazole would be problematic, such as in lipophilic environments or when water-sensitive reagents are employed [6].

Application
Selection Property
Validation Focus
Agrochemical fungicide R&D
Fungicidal scaffold response context
Derivative efficacy and formulation compatibility
High-energy materials research
Calculated detonation performance context
Sensitivity and density benchmarking
Corrosion inhibitor development
Class-level inhibition efficiency context
Electrochemical and surface analysis
Non-aqueous synthesis building block
Lipophilic, organic-solvent soluble profile
Reaction compatibility in water-sensitive protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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